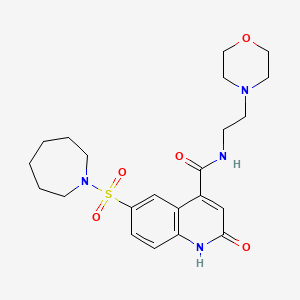
6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, including those related to "6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide", has been explored to create compounds with potential biological applications. For example, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping, which suggests a methodology that could be applicable to the synthesis of similar compounds for research purposes (Gracheva, Kovel'man, & Tochilkin, 1982).
Ring expansion techniques of activated quinolines have been demonstrated, presenting a novel approach to creating benzoazepines, which could be relevant to the structural modification of "this compound" for specific research applications (Yadav et al., 2004).
Potential Biological Activities
The exploration of quinoline derivatives for their biological activities has been a significant area of research. For instance, compounds structurally related to "this compound" have been evaluated for antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in medicinal chemistry and pharmaceutical research (Hamidi et al., 2015).
The development of efficient synthesis methods for compounds with strong biological properties, such as diuretics or antiallergy agents, underscores the significance of quinoline derivatives in drug development. Research into the synthesis of novel quinoline-carboxamides has contributed to the understanding of structure-activity relationships and the potential for developing new therapeutic agents (Dorow et al., 2006; Althuis et al., 1980).
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S/c27-21-16-19(22(28)23-7-10-25-11-13-31-14-12-25)18-15-17(5-6-20(18)24-21)32(29,30)26-8-3-1-2-4-9-26/h5-6,15-16H,1-4,7-14H2,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOIMIIWWAYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
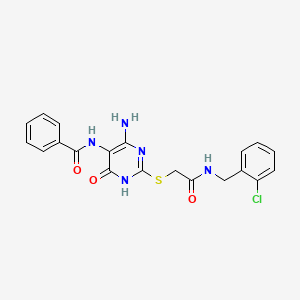
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
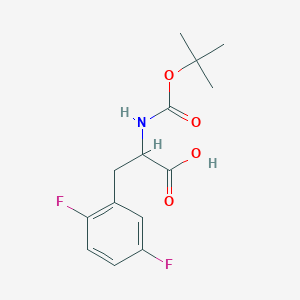
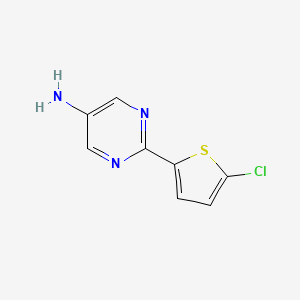
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)
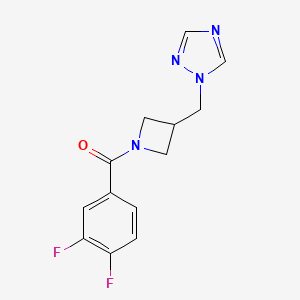
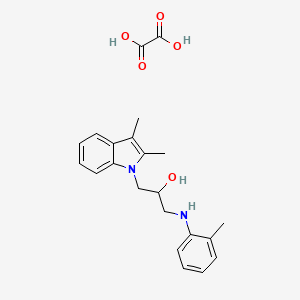
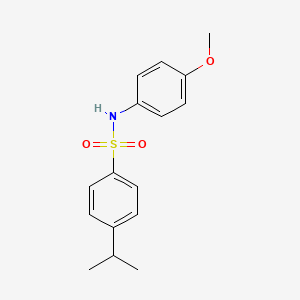

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2549709.png)
